[3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone [3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 267668-44-0
VCID: VC7864628
InChI: InChI=1S/C27H15F3O3/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18/h1-15H
SMILES: C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F
Molecular Formula: C27H15F3O3
Molecular Weight: 444.4 g/mol

[3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone

CAS No.: 267668-44-0

Cat. No.: VC7864628

Molecular Formula: C27H15F3O3

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

[3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone - 267668-44-0

Specification

CAS No. 267668-44-0
Molecular Formula C27H15F3O3
Molecular Weight 444.4 g/mol
IUPAC Name [3,5-bis(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C27H15F3O3/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18/h1-15H
Standard InChI Key DNLRPRKUMOVZJR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F

Introduction

[Introduction to 3,5-Bis(4-fluorobenzoyl)phenylmethanone](pplx://action/followup)

3,5-Bis(4-fluorobenzoyl)phenylmethanone is a complex organic compound with a molecular formula of C27H15F3O3 and a molecular weight of 444.4 g/mol . This compound is part of a broader class of benzophenones, which are known for their applications in organic synthesis and as intermediates in the production of various pharmaceuticals and materials.

Synthesis and Applications

The synthesis of 3,5-Bis(4-fluorobenzoyl)phenylmethanone typically involves multi-step organic reactions, including Friedel-Crafts acylation and other condensation reactions. This compound can serve as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or advanced materials.

Synthesis Pathway

  • Starting Materials: 1,3,5-Trihydroxybenzene and 4-fluorobenzoyl chloride.

  • Reaction Conditions: The reaction typically involves acylation followed by condensation reactions under controlled conditions.

Applications

  • Pharmaceutical Intermediates: Used in the synthesis of complex pharmaceutical compounds.

  • Material Science: Potential applications in the development of advanced materials due to its unique chemical structure.

Safety and Handling

Handling 3,5-Bis(4-fluorobenzoyl)phenylmethanone requires caution due to its potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols when working with this compound.

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